The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active molecules. The successful clinical development of the kinase inhibitor ponatinib, which is based on this scaffold, has spurred significant interest in further exploring its therapeutic potential.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives against various therapeutic targets, offering field-proven insights for the rational design of next-generation therapeutics.
I. The Imidazo[1,2-b]pyridazine Scaffold as a Kinase Inhibitor
The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly fertile ground for the discovery of potent and selective kinase inhibitors.[3] Its ability to engage in key hydrogen bonding interactions within the ATP-binding site of various kinases makes it an ideal starting point for inhibitor design.
A. Cyclin-Dependent Kinase (CDK) Inhibitors
Modification of imidazo[1,2-a]pyridine CDK inhibitors led to the identification of the less lipophilic imidazo[1,2-b]pyridazine series.[2] While some compounds from both series exhibit similar CDK activity, their SAR profiles differ significantly, which has been attributed to distinct binding modes within the kinase active site.[2][3] The development of potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2 has been a notable success, with compounds demonstrating favorable pharmacokinetic properties in preclinical studies.[2] More recently, novel imidazo[1,2-b]pyridazine-based covalent inhibitors of CDK12/13 have been designed for the treatment of triple-negative breast cancer, with some compounds showing nanomolar potency.[4]
B. Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
For the development of brain-penetrant GSK-3β inhibitors for potential Alzheimer's disease therapy, two subtypes of the imidazo[1,2-b]pyridazine scaffold were explored.[5]
-
Subtype 1: These inhibitors feature an alkylamine substituent at the 3-position, preserving the crucial hydrogen bond donor and acceptor interactions with the kinase hinge region.[5]
-
Subtype 2: In this subtype, the hydrogen bond donor group was removed to potentially enhance brain penetration, with substitutions explored at the 2-position.[5]
This strategic approach highlights the tunability of the scaffold to achieve specific therapeutic profiles.
C. Other Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine core is further demonstrated by its application in targeting a range of other kinases:
-
IRAK4 Inhibitors: For the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma, potent IRAK4 inhibitors have been developed with the imidazo[1,2-b]pyridazine scaffold. The representative compound 5 from a study exhibited an IC50 of 1.3 nM and a favorable kinase selectivity profile.[6]
-
PIM Kinase Inhibitors: Imidazo[1,2-b]pyridazines have been identified as highly selective inhibitors of PIM kinases, which are promising targets in hematopoietic malignancies.[7] Interestingly, co-crystal structures revealed an unusual binding mode where the inhibitor interacts with the N-terminal lobe helix αC rather than the canonical hinge region, explaining the high selectivity.[7]
-
DYRK Kinase Inhibitors: Structure-activity relationship studies on imidazo[1,2-b]pyridazine fragments have led to the discovery of potent and selective cellular inhibitors of DYRK1A, a target for cancer, type 2 diabetes, and neurological disorders.[8]
-
Haspin Kinase Inhibitors: Based on the known inhibitor CHR-6494, a series of disubstituted imidazo[1,2-b]pyridazine derivatives were designed as selective Haspin inhibitors with potent anti-proliferative properties in cancer cell lines.[9][10]
-
TAK1 Kinase Inhibitors: 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position have been found to inhibit TAK1 at nanomolar concentrations, showing promise in multiple myeloma.[11]
-
TYK2 Pseudokinase Ligands: As allosteric inhibitors of TYK2 signaling for the treatment of immuno-inflammatory diseases, imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective ligands for the TYK2 pseudokinase (JH2) domain.[12][13]
II. Antitubercular Activity of Imidazo[1,2-b]pyridazines
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. The imidazo[1,2-b]pyridazine scaffold has been identified as a promising starting point for the development of new drugs to combat tuberculosis.[14]
A. Benzohydrazide Derivatives
A series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives have demonstrated significant in vitro activity against M. tuberculosis H37Rv.[14][15] The SAR studies revealed that the nature and position of substituents on the benzohydrazide ring play a crucial role in determining the antitubercular potency.[14]
Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-b]pyridazine-Benzohydrazide Derivatives against M. tuberculosis H37Rv [14]
| Compound ID | R (Substitution on Benzohydrazide Ring) | MIC (µg/mL) |
| 6a | 4-OCH3 | 6.25 |
| 6b | 4-Cl | 3.125 |
| 6c | 2,4-di-Cl | 1.6 |
| 6d | 2-Cl | 1.6 |
| 6e | 4-F | 3.125 |
| 6f | 2-F | 1.6 |
| 6g | 4-NO2 | 1.6 |
| 6h | 3-NO2 | 3.125 |
As shown in the table, compounds with electron-withdrawing groups such as chloro, fluoro, and nitro substituents on the benzohydrazide ring generally exhibit higher antitubercular activity.[14] Specifically, compounds with substitutions at the 2- and/or 4-positions of the phenyl ring were found to be the most potent.
B. Piperazine and Morpholine Derivatives
The introduction of piperazine and morpholine moieties into the imidazo[1,2-b]pyridazine scaffold has also yielded potent antitubercular agents.[16][17] SAR studies on a series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives revealed that amide derivatives generally showed better antitubercular activity than their sulphonamide counterparts, potentially due to more favorable hydrogen bond formation.[16][17]
C. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines
A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives have shown high activity against M. tuberculosis and Mycobacterium marinum.[18] The most active compounds featured a fluoro-substituted phenyl group at C2, a methoxy group at C3, and a benzyl-heteroatom moiety at C6.[18] However, these compounds exhibited poor metabolic stability, highlighting the importance of optimizing pharmacokinetic properties in addition to potency.[18]
III. Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques
The accumulation of β-amyloid (Aβ) plaques is a pathological hallmark of Alzheimer's disease. Imidazo[1,2-b]pyridazine derivatives have been investigated as potential imaging agents for the detection of these plaques.[19] A series of these compounds were synthesized and evaluated for their binding affinity to synthetic Aβ aggregates.[19]
The SAR studies indicated that substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core significantly influence binding affinity.[19] For instance, a 2-(4'-dimethylaminophenyl) group was found to be favorable. The 6-methylthio analogue demonstrated higher affinity than the 6-methoxy analogue.[19] Replacement of the 2-phenyl ring with a pyridinyl or thiophenyl ring resulted in a significant reduction in binding affinity, suggesting that the phenyl ring is a crucial structural element for high-affinity binding.[19]
IV. Imidazo[1,2-b]pyridazines as GABA-A Receptor Modulators
While much of the focus has been on kinase inhibition and antitubercular activity, related imidazo-fused heterocyclic systems have shown significant promise as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a key target for anxiolytic and sedative drugs. For example, imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-b][1][14]triazines have been developed as selective agonists for the α2/α3 subtypes of the GABA-A receptor, demonstrating anxiolytic effects with minimal sedation.[20][21][22][23] This suggests that the broader class of imidazo-fused heterocycles, including imidazo[1,2-b]pyridazines, warrants further investigation for their potential as modulators of GABA-A receptors.
V. Synthetic Methodologies
The synthesis of the imidazo[1,2-b]pyridazine scaffold is typically achieved through the condensation of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions.[19] The presence of a halogen on the pyridazine ring is crucial for the successful formation of the bicyclic system.[19] Further functionalization of the core can be achieved through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as C-H activation strategies.[24]
General Synthetic Workflow for Imidazo[1,2-b]pyridazine Derivatives
Caption: General workflow for the synthesis and optimization of imidazo[1,2-b]pyridazine derivatives.
VI. Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a versatile and privileged core in drug discovery. The extensive body of research on its SAR across a multitude of biological targets provides a solid foundation for the rational design of novel therapeutics. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of lead compounds, as well as exploring new therapeutic applications for this remarkable heterocyclic system. The continued application of modern drug design strategies, including structure-based design and computational modeling, will undoubtedly unlock the full potential of the imidazo[1,2-b]pyridazine scaffold in addressing unmet medical needs.
References
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 113867.
- BenchChem. (n.d.). Structure-Activity Relationship of Imidazo[1,2-b]pyridazines in Tuberculosis: A Technical Guide. BenchChem.
-
Zhi-Xin, W., et al. (2005). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 48(23), 7353-7362. [Link]
- Reddy, C. S., et al. (2014). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 6(5), 333-339.
- Wang, S., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2269-2273.
-
Eastman, B. W., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 190, 112099. [Link]
-
Dolan, M. E., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2269-2273. [Link]
-
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. [Link]
-
Paidi, K. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]
-
Elakkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
-
Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]
-
Paidi, K. R., et al. (2017). Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Anti-Infective Agents, 15(2), 131-139. [Link]
-
University, C. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA. [Link]
-
Wang, M., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 117378. [Link]
-
Francis, C., et al. (2023). 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. European Journal of Medicinal Chemistry, 259, 115637. [Link]
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
-
Ancellin, N., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 566-583. [Link]
-
Li, Y., et al. (2017). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. MedChemComm, 8(11), 2059-2064. [Link]
-
Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 745-759. [Link]
-
Tunoori, A. R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 573-578. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5258. [Link]
-
Volkova, Y., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators. Bioorganic Chemistry, 127, 105904. [Link]
-
Patel, K. D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Endocrine, Metabolic & Immune Disorders-Drug Targets (Formerly Current Drug Targets-Immune, Endocrine & Metabolic Disorders), 24(8). [Link]
-
Ancellin, N., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 566-583. [Link]
-
Hieke, M., et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1975. [Link]
-
Liu, C., et al. (2011). Bioisosteric Approach to the Discovery of imidazo[1,2-a]pyrazines as Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(1), 53-57. [Link]
-
Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]
-
Russell, M. G. N., et al. (2006). Discovery of imidazo[1,2-b][1][14]triazines as GABA(A) alpha2/3 subtype selective agonists for the treatment of anxiety. Journal of Medicinal Chemistry, 49(4), 1235-1238. [Link]
-
Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1][14]triazin-8-ones and imidazo[2,1-f][1][14]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. Bioorganic & Medicinal Chemistry Letters, 16(6), 1582-1585. [Link]
-
Doller, D., et al. (2012). Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. Journal of Medicinal Chemistry, 55(6), 2688-2701. [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tsijournals.com [tsijournals.com]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of imidazo[1,2-b][1,2,4]triazines as GABA(A) alpha2/3 subtype selective agonists for the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1,2,4]triazin-8-ones and imidazo[2,1-f][1,2,4]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
